Valganciclovir N3,N3'-Methylene Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of valganciclovir and its derivatives, including potentially the N3,N3'-Methylene Dimer, typically involves a series of chemical reactions starting from ganciclovir. The synthesis process may include steps such as selective hydrolysis, reaction with coupling agents, and hydrogenolysis in the presence of catalysts to produce final compounds with desired properties (Napoleon, Angajala, & Kumar, 2016). Another approach involves the use of (2S)azido-3-methylbutyric acid as a masked L-valine equivalent in the synthesis, demonstrating the synthetic utility of specific intermediates (Babu, 2011).

Molecular Structure Analysis

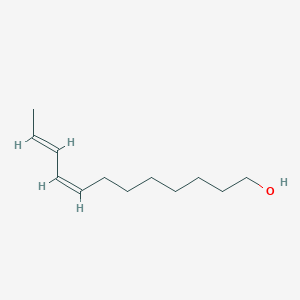

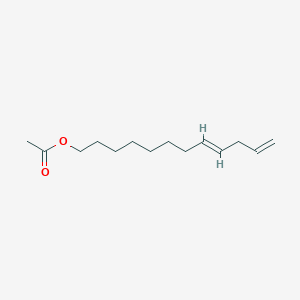

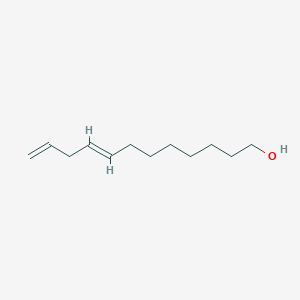

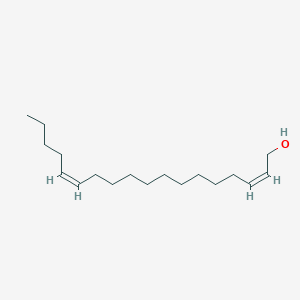

The molecular structure of valganciclovir N3,N3'-Methylene Dimer would be characterized by the presence of a methylene bridge linking two valganciclovir molecules. This structural modification could potentially influence its interaction with biological targets, molecular stability, and solubility. The molecular structure and interactions of valganciclovir with biological targets, such as DNA, have been studied using various spectroscopic techniques, indicating a groove-binding mode with calf thymus DNA, which may also be relevant for its dimer forms (Shahabadi, Pourfoulad, & Moghadam, 2017).

Chemical Reactions and Properties

Valganciclovir undergoes enzymatic hydrolysis in the intestinal wall and liver to form ganciclovir, the active antiviral agent. The chemical reactions involved in its activation and subsequent action on viral DNA polymerase highlight its mechanism of action. The chemical properties that allow valganciclovir to be used effectively against CMV infections include its substrate affinity for viral enzymes and its ability to incorporate into viral DNA, thereby inhibiting replication (Razonable & Payá, 2004).

Physical Properties Analysis

The physical properties of valganciclovir, such as solubility, stability, and bioavailability, are crucial for its pharmacokinetic profile. Valganciclovir has a higher bioavailability compared to ganciclovir due to its prodrug status, facilitating more efficient oral administration. These properties are likely influenced by the molecular modifications in the N3,N3'-Methylene Dimer, although specific data on this variant are not detailed in the available literature (Pescovitz et al., 2000).

Chemical Properties Analysis

The chemical properties of valganciclovir, including its reactivity, degradation pathways, and interaction with biological molecules, determine its efficacy and safety profile. Studies on valganciclovir's interaction with DNA and its enzymatic conversion to ganciclovir shed light on its antiviral mechanism of action. Understanding these chemical properties is essential for optimizing its use in clinical settings (Shahabadi, Fatahi, & Maghsudi, 2018).

Aplicaciones Científicas De Investigación

Mechanism of Action and Efficacy

Valganciclovir has been identified as an effective agent against CMV infections, leveraging its mechanism as a prodrug of ganciclovir. Upon administration, valganciclovir is converted to ganciclovir, which then inhibits viral DNA replication by targeting the viral DNA polymerase. This mechanism is pivotal in controlling CMV infections in immunocompromised patients, including AIDS patients and organ transplant recipients. It offers a convenient once-daily regimen that can improve patient compliance and is associated with cost savings compared to intravenous treatments (Cvetković & Wellington, 2005)[https://consensus.app/papers/valganciclovir-review-management-infection-disease-cvetković/c5a6a853dae45944bd78e7bbadcb9494/?utm_source=chatgpt].

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics and pharmacodynamics of valganciclovir and ganciclovir in transplant recipients highlight the importance of therapeutic drug monitoring (TDM) due to high interindividual variability. These studies underline the need for dose adjustments based on drug exposure to optimize efficacy and minimize toxicity, especially in pediatric transplant recipients (Franck et al., 2021)[https://consensus.app/papers/pharmacokinetics-pharmacodynamics-drug-monitoring-franck/816d4c54e2475bd7b563ebe891e840f8/?utm_source=chatgpt].

Resistance Mechanisms

The development of resistance to ganciclovir/valganciclovir in CMV treatment is a significant concern, with resistance associated with mutations in viral proteins pUL97 and pUL54. Understanding these resistance mechanisms is crucial for managing CMV infections effectively and developing strategies to overcome resistance (Komatsu et al., 2014)[https://consensus.app/papers/resistance-cytomegalovirus-ganciclovirvalganciclovir-komatsu/e8a5287e995a51a5bd516efa53262d7b/?utm_source=chatgpt].

Propiedades

Número CAS |

1401661-96-8 |

|---|---|

Nombre del producto |

Valganciclovir N3,N3'-Methylene Dimer |

Fórmula molecular |

C₂₉H₄₄N₁₂O₁₀ |

Peso molecular |

720.73 |

Sinónimos |

1,1’-[Methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] Ester L-Valine, |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

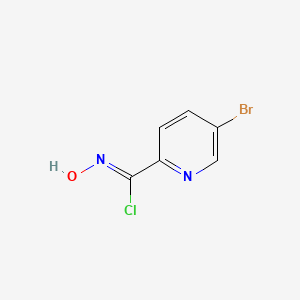

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)